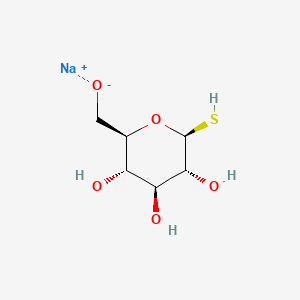
1-Thio-|A-D-glucose (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thio-|A-D-glucose (sodium) is a derivative of β-D-glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group. This modification allows the compound to engage in unique chemical reactions, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Thio-|A-D-glucose (sodium) can be synthesized through the reaction of β-D-glucose with thiol-containing reagents under controlled conditions.
Industrial Production Methods: Industrial production of 1-Thio-|A-D-glucose (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Thio-|A-D-glucose (sodium) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thiol group back to its original state.
Substitution: The thiol group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol-containing compounds.
Substitution: Various substituted thioglucose derivatives.
Applications De Recherche Scientifique
1-Thio-|A-D-glucose (sodium) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry and polymerization reactions.
Biology: Acts as a carrier molecule for cell uptake of markers, polymers, and nanoparticles.
Medicine: Utilized in diagnostic procedures, such as labeling with technetium-99m for imaging
Industry: Employed in the stabilization of lipid bilayers and protection of proteins from denaturation
Mécanisme D'action
The mechanism of action of 1-Thio-|A-D-glucose (sodium) involves its ability to form hydrophilic self-assembled monolayers with metals. This property stabilizes lipid bilayers and protects proteins from denaturation. The thiol group also allows the compound to participate in various chemical reactions, enhancing its utility in different applications .
Comparaison Avec Des Composés Similaires
- 5-Thio-D-glucose
- 1-Thio-β-D-glucose tetraacetate
- n-Heptyl β-D-thioglucopyranoside
Comparison: 1-Thio-|A-D-glucose (sodium) is unique due to its specific thiol group placement at the anomeric carbon, which allows for distinct chemical reactivity and applications. Other similar compounds may have thiol groups at different positions or additional functional groups, leading to variations in their chemical behavior and uses .
Propriétés
Formule moléculaire |
C6H11NaO5S |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-sulfanyloxan-2-yl]methanolate |
InChI |
InChI=1S/C6H11O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-6,8-10,12H,1H2;/q-1;+1/t2-,3-,4+,5-,6+;/m1./s1 |
Clé InChI |
CFNUSLSHFLEGRS-WNFIKIDCSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)[O-].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)S)O)O)O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



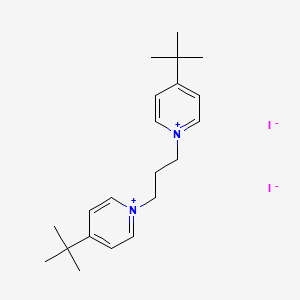

![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)
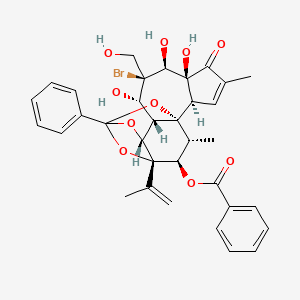
![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)
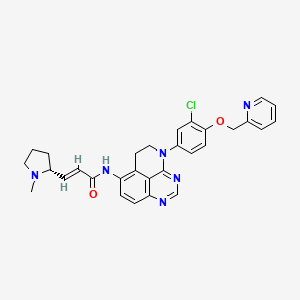




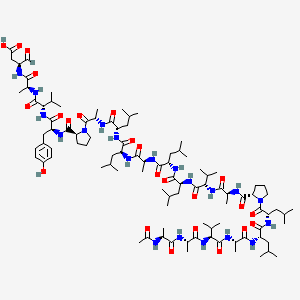
![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
